molecular formula C13H23NO4 B1481197 1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid CAS No. 2098051-42-2

1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No. B1481197
CAS RN: 2098051-42-2
M. Wt: 257.33 g/mol
InChI Key: WDFVPBQEHWJFSC-UHFFFAOYSA-N
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Description

This compound is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .


Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .


Chemical Reactions Analysis

This compound has been used in peptide synthesis as a synthetic support . It has also been used in solution-phase amide formation under thermal heating .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 242 . It is soluble in DMSO and methanol .

Scientific Research Applications

Continuous Photo Flow Synthesis for Material Sciences

Continuous photo flow chemistry has been utilized for the scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a building block for biologically active compounds and materials containing cyclobutane rings. This process, optimized for deuterium labeling, facilitates the production of compounds for internal standards in mass spectrometry analyses, critical for pharmacokinetic studies in both nonclinical and clinical settings (Yamashita, Nishikawa, & Kawamoto, 2019).

Novel Heterocyclic Amino Acid Synthesis

A newly functionalized heterocyclic amino acid, methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, has been synthesized via [3+2] cycloaddition. The structure of this 1,3-selenazole was confirmed through comprehensive NMR spectroscopy, HRMS, and elemental analysis, demonstrating its potential as a versatile synthetic intermediate (Dzedulionytė et al., 2021).

Amino Acid-Derived Polyacetylenes

Research into amino acid-derived acetylene monomers for polymerization has led to the synthesis of polymers with potential applications in material sciences. These polymers, derived from N-(tert-butoxycarbonyl)-l-alanine and related compounds, exhibit properties such as specific rotation and circular dichroism, indicating helical conformation. Such developments open pathways for designing novel polymeric materials with defined chiral properties (Gao, Sanda, & Masuda, 2003).

Stereochemistry and Synthesis of β-Dipeptides

Efficient synthesis techniques have been developed for β-amino acid derivatives, including methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate. These methodologies provide access to enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, illustrating the importance of stereochemistry in synthesizing β-amino acid oligomers for potential therapeutic applications (Izquierdo et al., 2002).

Tert-Butyloxycarbonylation Reagents

The development of novel tert-butyloxycarbonylation reagents has enhanced the efficiency of protecting group strategies in organic synthesis. These advancements facilitate the selective and high-yield modification of substrates, including phenols, amines, and carboxylic acids, under mild conditions without the need for a base, demonstrating the evolving toolkit available for synthetic chemists (Saito, Ouchi, & Takahata, 2006).

Future Directions

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases . This suggests potential future directions for the use of this compound in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Mechanism of Action

Target of Action

Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It is known that the tert-butyloxycarbonyl (boc) group is commonly used in peptide synthesis as a protective group for the amino group . The Boc group prevents unwanted side reactions during the synthesis process, allowing for more precise control over the reaction .

Biochemical Pathways

The compound “1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid” may be involved in peptide synthesis pathways, given the presence of the Boc group . The Boc group can be removed under acidic conditions, revealing the amino group that can then participate in peptide bond formation .

Pharmacokinetics

The presence of the boc group may influence these properties, as it can increase the compound’s stability and prevent premature degradation .

Result of Action

The primary result of the action of “1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid” is likely the successful synthesis of peptides with the desired sequence . By protecting the amino group during synthesis, the compound can help ensure that peptide bond formation occurs at the correct locations .

Action Environment

The action of “1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid” is influenced by the reaction conditions, particularly the pH. The Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the pH of the reaction environment plays a crucial role in determining the compound’s efficacy and stability.

properties

IUPAC Name

3,3-dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-8-13(9(15)16)6-12(4,5)7-13/h6-8H2,1-5H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFVPBQEHWJFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CNC(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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